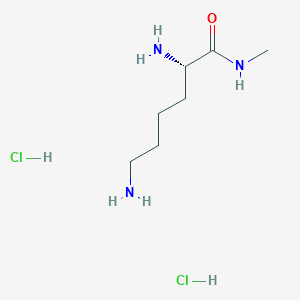

H-L-Lys-NHMe*2HCl

Description

Significance of L-Lysine Derivatives in Contemporary Chemical Biology

L-lysine, one of the nine essential amino acids in humans, is a fundamental component of proteins and plays a crucial role in a myriad of biological functions. nih.gov Its side chain, terminating in a primary amino group, makes it a hub for a wide range of post-translational modifications (PTMs), such as methylation, acetylation, and ubiquitination. These modifications are critical in regulating protein function, gene expression, and signaling pathways.

The chemical biology community has capitalized on the reactivity of lysine's side chain to develop a vast arsenal of lysine (B10760008) derivatives. These derivatives are instrumental in:

Peptide and Protein Synthesis: Modified lysine residues are incorporated into peptides to enhance their stability, modulate their biological activity, and probe their structure-function relationships. researchgate.net For instance, N-methylation of amino acids in peptides can improve their pharmacokinetic properties. nih.gov

Drug Discovery and Development: Lysine derivatives are used to create peptidomimetics, which are compounds that mimic the structure and function of natural peptides but with improved therapeutic properties like enhanced stability and bioavailability. researchgate.net

Biomaterial Science: The functional groups on lysine derivatives can be used to crosslink polymers, forming hydrogels and other biomaterials with applications in tissue engineering and drug delivery.

Biochemical Probes: Fluorescently labeled or otherwise tagged lysine derivatives are used to track the localization and interactions of proteins within cells and to study enzymatic mechanisms.

Role of L-Lysine Methylamide Dihydrochloride (B599025) as a Specialized Amino Acid Surrogate

L-Lysine methylamide dihydrochloride serves as a specialized surrogate for L-lysine, primarily in the context of peptide and protein chemistry. The key modification in this compound is the conversion of the C-terminal carboxylic acid to a methylamide. This seemingly subtle change has significant implications for its chemical behavior and utility in research:

Resistance to Proteolysis: The amide bond at the C-terminus is generally more resistant to cleavage by carboxypeptidases compared to the native carboxylic acid. This increased stability makes peptides incorporating L-lysine methylamide at their C-terminus more robust in biological environments.

Mimicking Peptide Bonds: The methylamide group can mimic the internal peptide bonds of a protein, making it a useful tool for studying protein-protein interactions and enzyme-substrate binding where the C-terminal charge of a peptide is not a critical recognition element.

The dihydrochloride salt form of L-lysine methylamide ensures its solubility in aqueous solutions, which is crucial for most biochemical and biological experiments.

Historical Context of L-Lysine Derivative Research in Synthetic and Biological Systems

The journey into the world of L-lysine derivatives is intrinsically linked to the history of amino acid discovery and the evolution of peptide chemistry.

Early Discoveries: The first amino acids were isolated in the early 19th century. wikipedia.org The recognition that proteins were chains of these building blocks spurred efforts to synthesize peptides in the laboratory.

The Dawn of Peptide Synthesis: The early 20th century saw the development of the first methods for forming peptide bonds. This era laid the groundwork for the chemical synthesis of peptides and proteins, a field that continues to be of paramount importance in biochemistry and medicine.

Post-Translational Modifications: The discovery of post-translational modifications of amino acids within proteins, including the methylation of lysine, opened up a new frontier in understanding protein function. This led to a demand for synthetic amino acid derivatives that could be used to study these modifications.

Development of Solid-Phase Peptide Synthesis: The invention of solid-phase peptide synthesis (SPPS) by Robert Bruce Merrifield in the 1960s revolutionized the field. SPPS made the synthesis of long peptides routine and created a need for a wide variety of protected and modified amino acid building blocks, including derivatives of lysine.

Modern Era of Chemical Biology: In recent decades, the field of chemical biology has blossomed, with a focus on using chemical tools to understand and manipulate biological systems. This has driven the development of increasingly sophisticated lysine derivatives with tailored properties for specific applications in areas such as proteomics, drug discovery, and materials science. The synthesis of N-methylated amino acids and their incorporation into peptides is a significant area of this research. researchgate.netresearchgate.net

The development and study of compounds like L-lysine methylamide dihydrochloride are a direct consequence of this long and rich history of scientific inquiry at the interface of chemistry and biology.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-2,6-diamino-N-methylhexanamide;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N3O.2ClH/c1-10-7(11)6(9)4-2-3-5-8;;/h6H,2-5,8-9H2,1H3,(H,10,11);2*1H/t6-;;/m0../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUVNYDWGGVFKAO-ILKKLZGPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(CCCCN)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)[C@H](CCCCN)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H19Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for L Lysine Methylamide Dihydrochloride and Analogous Derivatives

Chemical Synthesis Approaches

The chemical synthesis of L-Lysine methylamide dihydrochloride (B599025) can be approached through both solid-phase and solution-phase strategies. Each method offers distinct advantages and challenges, hinging on factors like scale, purity requirements, and the complexity of the target molecule. Central to these approaches is the precise management of the reactive functional groups on the lysine (B10760008) backbone: the α-amino, ε-amino, and α-carboxyl groups.

Solid-Phase Organic Synthesis Strategies for L-Lysine Methylamide Integration

Solid-Phase Peptide Synthesis (SPPS) provides a powerful platform for the assembly of peptides and can be adapted for the synthesis of C-terminally modified derivatives like L-lysine methylamide. researchgate.netnih.gov In a typical SPPS workflow, the synthesis is initiated by anchoring the C-terminal amino acid to a solid support (resin). lsu.edu For the synthesis of a peptide ending in L-lysine methylamide, a pre-formed N-Fmoc-N-ε-Boc-L-lysinomethylamide could be coupled to a suitable handle on the resin.

Alternatively, the methylamide can be generated on-resin. This involves synthesizing the desired peptide chain on a standard resin, and upon completion, the C-terminal ester linkage to the resin is cleaved. The fully protected peptide, now with a free carboxylic acid, is then activated and reacted with methylamine (B109427) in solution before the final deprotection of side chains. A more direct on-resin approach involves using a specialized linker that allows for cleavage via aminolysis, where the peptide is cleaved from the support by direct treatment with methylamine, yielding the desired peptide methylamide in a single step. The success of SPPS relies on the use of excess reagents to drive reactions to completion, with purification simplified to filtering and washing the resin after each step. lsu.edu

Solution-Phase Chemical Synthesis Routes for L-Lysine Methylamide Dihydrochloride

Solution-phase synthesis offers greater flexibility for large-scale production and allows for the purification of intermediates at each stage. researchgate.net A common route to L-Lysine methylamide dihydrochloride begins with commercially available L-lysine hydrochloride. ekb.eg The synthesis necessitates the orthogonal protection of the two amino groups before modification of the carboxyl group. For instance, the α-amino group might be protected with a Fluorenylmethyloxycarbonyl (Fmoc) group and the ε-amino group with a tert-Butoxycarbonyl (Boc) group.

A modified procedure similar to the synthesis of lysine methyl ester dihydrochloride can be employed. rsc.org This involves dissolving the protected lysine in a suitable solvent and activating the carboxylic acid. Standard coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with an additive like Hydroxybenzotriazole (HOBt) to minimize racemization, are used to form an active ester. researchgate.netwur.nl This activated intermediate is then reacted with methylamine to form the amide bond. The final step involves the acidic removal of all protecting groups, typically using a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which also forms the dihydrochloride salt of the final product. researchgate.net Purification is achieved through techniques like recrystallization or chromatography. rsc.orgprepchem.com

Development of Protecting Group Strategies for the α-Amino and ε-Amino Functions

In modern peptide synthesis, particularly Fmoc-based SPPS, the α-amino group is typically protected by the base-labile Fmoc group, while the ε-amino group is protected by the acid-labile Boc group. mdpi.com This orthogonal pair allows for the selective deprotection of the α-amino group at each coupling step using a mild base (like piperidine) without affecting the Boc group on the side chain. mdpi.com

Conversely, in Boc-based SPPS, the α-amino group is protected with the acid-labile Boc group, requiring a more stable protecting group for the side chain, such as the 2-chlorobenzyloxycarbonyl (2-Cl-Z) group, which is removed under stronger acidic conditions like hydrogen fluoride (B91410) (HF). peptide.com Other protecting groups for the lysine side chain include the Allyloxycarbonyl (Aloc) group, which is removed by palladium catalysis, and Mtt (4-Methyltrityl), which can be removed under mildly acidic conditions that leave Boc groups intact. peptide.com

Recent innovations have led to the development of novel biocompatible protecting groups that can be removed under exceptionally mild conditions, which is useful in chemoenzymatic synthesis. nih.gov These include the periodate-cleavable aminobutanol (B45853) carbamate (B1207046) (Aboc) group and the pyridoxal (B1214274) 5′-phosphate (PLP)-cleavable aminobutanamide carbamate (Abac) group. nih.govacs.org

Table 1: Common Protecting Groups for Lysine Synthesis

| Protecting Group | Abbreviation | Typically Protects | Cleavage Conditions | Citations |

|---|---|---|---|---|

| 9-Fluorenylmethyloxycarbonyl | Fmoc | α-Amino | Mild base (e.g., Piperidine) | openaccesspub.orgmdpi.com |

| tert-Butoxycarbonyl | Boc | α- or ε-Amino | Moderate to strong acid (e.g., TFA, HCl) | peptide.comopenaccesspub.org |

| Benzyloxycarbonyl | Z | ε-Amino | Strong acid (HF); Hydrogenolysis | peptide.com |

| 2-Chlorobenzyloxycarbonyl | 2-Cl-Z | ε-Amino | Strong acid (HF) | peptide.com |

| Allyloxycarbonyl | Aloc | ε-Amino | Pd(0) catalysis | peptide.com |

| 4-Methyltrityl | Mtt | ε-Amino | Mildly acidic (e.g., dilute TFA) | peptide.com |

| Aminobutanol carbamate | Aboc | ε-Amino | Sodium Periodate (NaIO₄) | nih.govacs.org |

Stereoselective Synthesis of L-Lysine Methylamide Precursors

Maintaining the L-stereochemistry at the α-carbon is paramount for the biological relevance of the final product. Synthesis of L-lysine derivatives can either start from L-lysine itself, preserving the existing chiral center, or be built using asymmetric methods. doi.org

When starting from non-chiral precursors, stereoselectivity must be introduced. One strategy involves using chiral precursors from the "chiral pool," such as carbohydrates. For example, a concise synthesis of (2S,5R)- and (2S,5S)-5-hydroxy-lysine has been achieved using D-galactose as the starting material. researchgate.net Another powerful approach is organocatalysis. An efficient synthesis of a precursor to (2S,5R)-5-hydroxylysine was developed using a highly stereoselective organocatalytic α-chlorination-reduction sequence. acs.org

Enzymatic methods also offer excellent stereocontrol. Synergistic photoredox and pyridoxal radical biocatalysis can be used for the enantiodivergent synthesis of both L- and D-amino acids by engineering the enzyme's active site. nih.gov These advanced methods provide access to precursors with a well-defined stereochemistry, which is crucial for the synthesis of L-lysine methylamide. acs.org

Innovations in Amidation Techniques for Carboxyl Group Derivatization

The formation of the amide bond between the lysine carboxyl group and methylamine is the key step in the synthesis of L-lysine methylamide. While traditional coupling reagents like DCC and EDC are effective, research continues into developing more efficient and "greener" amidation methods. wur.nluci.edu

One innovative approach is the use of Lewis acid catalysts for the direct amidation of unprotected amino acids. nih.gov Boron-based Lewis acids, for instance, can coordinate to the amino acid, effectively activating the carboxyl group while simultaneously protecting the amino group, allowing for direct reaction with an amine nucleophile. This method was successful for a majority of natural amino acids, yielding amides with high enantiomeric purity. nih.gov

Thermally induced polymerization represents another solvent-free approach, where the amidation of L-lysine can occur at high temperatures (225–250 °C) without any catalyst, leading to branched polylysine (B1216035) structures. d-nb.info While this method is used for polymerization, the underlying principle of thermal amidation could be adapted for small molecule synthesis under controlled conditions. On surfaces, amide bonds can be formed by activating the carboxylic acid groups of a self-assembled monolayer with EDC and N-hydroxysulfosuccinimide (NHSS) to form an active ester, which then readily reacts with amines in an aqueous solution. uci.edu

Table 2: Selected Methods for Amide Bond Formation

| Method/Reagent | Description | Advantages | Citations |

|---|---|---|---|

| Carbodiimides (EDC, DCC) + HOBt | Forms an active ester intermediate for reaction with amine. | Widely used, reliable, minimizes racemization with additives. | researchgate.netwur.nl |

| Boron Lewis Acids (e.g., B(OCH₂CF₃)₃) | Catalyzes direct amidation of unprotected amino acids. | Protecting-group-free, good for less polar amino acids. | nih.gov |

| Thermal Condensation | High temperature drives amidation without catalysts. | Solvent-free, simple. | d-nb.info |

Chemoenzymatic and Biocatalytic Synthetic Pathways

Chemoenzymatic and biocatalytic methods are gaining prominence as environmentally friendly and highly selective alternatives to traditional chemical synthesis. researchgate.net These methods leverage the specificity of enzymes to perform transformations under mild, aqueous conditions, often without the need for protecting groups. acs.orgnih.gov

One relevant approach is chemoenzymatic polymerization (CEP), where enzymes like papain catalyze the formation of polypeptides from amino acid esters. acs.orgacs.org While typically used for polymerization, the principle of protease-catalyzed aminolysis could potentially be adapted for the synthesis of specific amides. researchgate.net

More directly applicable is the use of ATP-dependent amide bond synthetases. acs.orgrsc.org These enzymes, such as McbA, catalyze the direct coupling of a carboxylic acid and an amine via an adenylate intermediate. acs.org This approach is highly attractive as it can operate in aqueous media with equimolar amounts of the coupling partners. acs.orgrsc.org The substrate scope of enzymes like McbA is broad, suggesting potential for the synthesis of a wide range of amides. mdpi.com

Furthermore, transaminases are valuable biocatalysts for producing chiral amines. nih.gov A transaminase-catalyzed dynamic kinetic resolution, using lysine as an amine donor, has been demonstrated for the synthesis of β-branched noncanonical amino acids with excellent selectivity. nih.gov Such enzymatic strategies could be integrated into a multi-step chemoenzymatic pathway to produce L-lysine methylamide, offering a sustainable and highly specific synthetic route.

Enzymatic Routes for Lysine Derivative Generation

The functional groups of L-lysine, including its α-amino, ε-amino, and α-carboxyl groups, offer high potential for enzymatic modification to produce a variety of value-added chemicals. sci-hub.se Biocatalysis, utilizing isolated enzymes, allows for highly specific and selective chemical transformations under mild conditions. mdpi.com

One prominent enzymatic route involves the hydroxylation of L-lysine to produce hydroxylysines, which are valuable precursors for pharmaceuticals like palinavir (B1678295) and tambromycin. mdpi.com This is often achieved using dioxygenases from the iron(II)/α-ketoacid-dependent oxygenase (αKAO) family. For instance, the KDO1 dioxygenase selectively catalyzes the formation of (3S)-hydroxy-L-lysine, while the KDO2 dioxygenase produces the (4R)-hydroxy-L-lysine isomer. nih.gov These reactions can be combined in enzymatic cascades. A protocol starting from the readily available L-lysine can yield chiral amino alcohols in 48 hours. nih.gov The process involves an initial regio- and diastereoselective oxidation of the lysine side-chain by a dioxygenase, followed by the cleavage of the carboxylic group by a pyridoxal-phosphate (PLP) dependent decarboxylase (DC). nih.govnih.gov This method yields optically enriched amino alcohols with excellent yields, often exceeding 93%. nih.gov

Another key enzyme, L-lysine α-oxidase, catalyzes the oxidation of L-lysine, leading to the formation of intermediates for compounds like 5-aminovalerate (5AVA). sci-hub.se Furthermore, enzymes can be immobilized to enhance stability and reusability. In one example, the enzyme Pronase E was immobilized on a Sephadex G-25 carrier to facilitate the synthesis of L-lysine dihydrochloride from DL-lysine methyl ester dihydrochloride. prepchem.com The immobilized enzyme demonstrated high specific activity and allowed for a continuous process in a packed column reactor. prepchem.com

| Enzyme | Enzyme Class | Substrate | Product | Reference |

|---|---|---|---|---|

| KDO1 Dioxygenase | Iron(II)/α-ketoacid-dependent oxygenase (αKAO) | L-Lysine | (3S)-hydroxy-L-lysine | nih.gov |

| KDO2 Dioxygenase | Iron(II)/α-ketoacid-dependent oxygenase (αKAO) | L-Lysine | (4R)-hydroxy-L-lysine | nih.gov |

| Pyridoxal-phosphate (PLP) Decarboxylase | Decarboxylase | Hydroxy-L-lysines | Chiral Amino Alcohols | nih.govnih.gov |

| L-lysine α-oxidase (raiP) | Oxidase | L-Lysine | 6-amino-2-oxocaproic acid | sci-hub.seresearchgate.net |

| Pronase E (immobilized) | Protease | DL-lysine methyl ester dihydrochloride | L-lysine dihydrochloride | prepchem.com |

Application of Enzyme Catalysis in Chiral Amine Synthesis

Enzyme-catalyzed synthesis is a powerful green technology for producing chiral amines, which are crucial components of many pharmaceutical ingredients. mdpi.comdovepress.com Transaminases (TAs) and amine dehydrogenases (AmDHs) are two of the most important enzyme classes used for this purpose. mdpi.comunipd.it

Transaminases, particularly ω-transaminases (ω-TAs), catalyze the transfer of an amino group from an amino donor to a ketone acceptor. mdpi.com This reaction relies on the cofactor pyridoxal 5′-phosphate (PLP), which binds to a lysine residue in the enzyme's active site and mediates the amine transfer through a "ping-pong-bi-bi" kinetic mechanism. mdpi.com While wild-type transaminases often have a limited substrate range, extensive protein engineering has been employed to develop variants that can accommodate bulkier and more complex substrates, making them suitable for synthesizing pharmaceutical intermediates. dovepress.com

Amine dehydrogenases (AmDHs) offer a more direct route, catalyzing the reductive amination of ketones to chiral amines using ammonia (B1221849) as the amine source and NAD(P)H as the hydride donor. dovepress.comunipd.it Significant progress has been made by engineering other dehydrogenases to function as AmDHs. For example, phenylalanine dehydrogenase (BbPheDH) and leucine (B10760876) dehydrogenase (BsLeuDH) have been successfully modified to accept ketones instead of their natural α-keto acid substrates, achieving excellent stereoselectivity. dovepress.com Researchers have also engineered ε-deaminating L-lysine dehydrogenase to create AmDHs capable of converting pharmaceutically relevant ketones with high conversion rates and enantiomeric purity. unipd.it One such engineered variant, LE-AmDH-v1, was found to be highly thermostable, with an optimal operating temperature of 50°C. unipd.it

| Enzyme Type/Variant | Reaction Type | Key Finding | Reference |

|---|---|---|---|

| ω-Transaminase (ω-TA) | Asymmetric transamination | Catalyzes amine group transfer from a donor to a ketone via a PLP-dependent mechanism. | mdpi.com |

| (S)-ω-TATr | Asymmetric transamination | A thermostable TA with a broad substrate scope, showing improved activity after incubation at 60-70 °C. | mdpi.com |

| Engineered Phenylalanine Dehydrogenase (BbPheDH) | Reductive amination | Mutated to accept ketones as substrates, enabling chiral amine synthesis with high stereoselectivity. | dovepress.com |

| Engineered L-lysine dehydrogenase (LE-AmDH-v1) | Reductive amination | Highly thermostable (Tm of 69 °C) and operates optimally at 50°C and pH 9.0 to produce chiral amines. | unipd.it |

Microbial Biotransformation Approaches for Lysine Derivative Production

Microbial biotransformation, which uses whole microbial cells as catalysts, is an efficient and economical approach for producing lysine derivatives. researchgate.netjmb.or.kr This method often results in fewer by-products compared to direct fermentation, simplifying downstream purification processes. researchgate.net Industrial workhorses like Escherichia coli and Corynebacterium glutamicum are frequently engineered for this purpose. researchgate.netfrontiersin.org

A prime example is the production of cadaverine (B124047) (1,5-diaminopentane), a platform chemical for bio-based polyamides, from L-lysine. researchgate.netfrontiersin.org This conversion is catalyzed by the enzyme lysine decarboxylase (CadA). Recombinant E. coli strains overexpressing the cadA gene are used as whole-cell biocatalysts. jmb.or.kr Studies have optimized this biotransformation by investigating key parameters. For instance, the reaction proceeds most efficiently at an initial pH between 6.0 and 8.0, with nearly 95% of the lysine being converted into cadaverine. jmb.or.kr The addition of the cofactor pyridoxal-5'-phosphate (PLP) was identified as a critical factor for achieving high conversion rates, especially at high substrate concentrations. jmb.or.kr Using this optimized whole-cell system, liquid lysine from industrial fermentation, containing up to 4.35 M lysine, was successfully converted to cadaverine with high efficiency. jmb.or.kr

Beyond cadaverine, microbial systems have been developed to produce other derivatives. For example, C3-hydroxylated cadaverine can be produced by an engineered lysine-overproducing C. glutamicum strain. researchgate.net This was achieved by introducing a lysine hydroxylase from Flavobacterium johnsoniae, which hydroxylates lysine before it is decarboxylated. researchgate.net Similarly, engineered E. coli strains have been constructed to produce 1,6-hexamethylenediamine (HMD) from L-lysine through an artificial one-carbon elongation cycle involving seven different enzymes. scienceopen.com

| Parameter | Condition | Lysine Consumption/Conversion | Reference |

|---|---|---|---|

| Initial pH | 5.0 | ~60% consumption | jmb.or.kr |

| Initial pH | 6.0 - 8.0 | ~95% conversion | jmb.or.kr |

| Initial pH | 9.0 - 10.0 | ~80% consumption | jmb.or.kr |

| Lysine Concentration | 500 mM | Conversion finished within 15 min | jmb.or.kr |

| Lysine Source | Fermented liquid lysine (1 M) | 80% consumption after 2 hours | jmb.or.kr |

Applications in Peptide and Protein Chemistry Research

Utility as a Building Block in Peptide Synthesis

H-L-Lys-NHMe*2HCl serves as a specialized building block for introducing a C-terminal L-lysine methylamide into a peptide sequence. This is particularly useful for mimicking native peptide amides or for creating novel peptide structures with enhanced stability.

In Solid-Phase Peptide Synthesis (SPPS), peptide chains are assembled sequentially while one end is anchored to an insoluble resin support. lsu.edu this compound can be used as the initial building block to be attached to the resin, leading to a final peptide product with a C-terminal lysine (B10760008) methylamide after cleavage.

The process involves coupling the free α-amino group of this compound (after appropriate deprotection and neutralization) to a suitable resin. However, since the C-terminus is already blocked as a methylamide, a more common strategy is to use a side-chain attachment approach. The ε-amino group of the lysine side chain can be protected and used for anchoring to the resin, allowing the peptide to be synthesized from the α-amino group. Standard Fmoc or Boc protection chemistries are employed for the sequential addition of other amino acids. lsu.edunih.gov The final cleavage step from the resin releases the peptide with the desired C-terminal methylamide modification intact. sigmaaldrich.com

| Synthesis Step | Description | Key Reagents/Resins |

| Resin Attachment | The lysine derivative is anchored to the solid support, often via its side-chain amine. | 2-Chlorotrityl chloride resin, Wang resin |

| Deprotection | The N-terminal protecting group (e.g., Fmoc) is removed to allow for the next coupling reaction. | Piperidine in DMF (for Fmoc) |

| Coupling | The next Fmoc-protected amino acid is activated and coupled to the free N-terminus. | HBTU, HATU, DIC |

| Cleavage | The completed peptide is cleaved from the resin, with simultaneous removal of side-chain protecting groups. | Trifluoroacetic acid (TFA) cocktail |

Solution-phase peptide synthesis involves carrying out all reactions in a solvent system. researchgate.net While less common for long peptides, it is a valuable method for producing shorter peptides or peptide fragments on a large scale. researchgate.netacs.org In this methodology, this compound can be used as the C-terminal residue. The synthesis would begin by coupling a protected amino acid to the free α-amino group of L-lysine methylamide. Protecting groups on the α-amino and ε-amino groups of the subsequent amino acids are critical to prevent unwanted side reactions. researchgate.net The choice of coupling agents and solvents is crucial for ensuring high yield and purity. researchgate.net

Engineering of Modified Peptides and Proteins

The precise modification of peptides and proteins is essential for studying their function. This compound provides a tool for introducing a specific C-terminal modification that can probe or enhance biological activity.

Site-specific incorporation allows for the precise placement of a modified amino acid within a peptide chain. Using chemical synthesis methods like SPPS, this compound can be incorporated specifically at the C-terminus of a synthetic peptide. lsu.edu

It is important to distinguish this chemical synthesis approach from genetic engineering methods. Techniques like genetic code expansion use an engineered tRNA/aminoacyl-tRNA synthetase pair to incorporate unnatural amino acids during protein translation in living cells. nih.govpnas.orgresearchgate.net These methods are typically used to insert amino acid analogues into any position within a large protein, whereas a C-terminally blocked derivative like this compound is primarily a building block for chemical peptide synthesis.

This section addresses the synthesis of peptides containing methylated lysine residues, which are crucial for studying epigenetics. It is critical to differentiate the subject compound, L-lysine methylamide (H-L-Lys-NHMe) , from N(ε)-methyl-L-lysine .

L-lysine methylamide has a modification at the C-terminus.

N(ε)-methyl-L-lysine has one or more methyl groups on the side-chain (ε) amino group and is a key post-translational modification (PTM) in histone biology. nih.govmdpi.com

The synthesis of peptides for epigenetic research focuses on incorporating N(ε)-mono-, di-, or trimethylated lysine at specific positions within a peptide, often mimicking histone tails. nih.govresearchgate.netnih.gov This is achieved by using specially prepared building blocks, such as N(α)-Fmoc-N(ε)-methyl-L-lysine, in SPPS. nih.govresearchgate.net These methylated peptides are used as substrates for enzymes involved in epigenetics, such as methyltransferases and demethylases, to study their activity and the functional role of histone methylation. nih.govmdpi.comnih.gov

While this compound is not directly used to create these side-chain methylated peptides, a synthetic peptide designed for epigenetic studies could theoretically also include a C-terminal methylamide to improve its stability, in which case L-lysine methylamide could be a component of a more complex peptidomimetic tool.

Development of Stapled Peptides and Constrained Peptides

Stapled peptides are a class of synthetic peptides in which the alpha-helical secondary structure is stabilized by a synthetic brace. This "staple" is typically a hydrocarbon chain that links two amino acid side chains, enhancing the peptide's structural rigidity, proteolytic stability, and cell permeability. While various amino acids can be modified to create these staples, there is no evidence in the scientific literature of this compound being used for this purpose.

The general strategy for creating stapled peptides often involves the incorporation of non-natural amino acids with olefinic side chains at specific positions within the peptide sequence. These are then cross-linked using ring-closing metathesis. For instance, α,α-disubstituted non-natural amino acids with terminal olefins are commonly employed.

Lactam-stapled peptides represent another approach, where the side chains of amino acids like lysine and aspartic acid can be linked. However, this typically requires specific spacing (i,i+4) between the residues and may involve modified amino acids with longer side chains to facilitate the linkage. The goal of these conformational constraints is to lock the peptide into its bioactive conformation, which can lead to improved therapeutic properties.

| Peptide Type | Description | Common Amino Acids Involved |

| Hydrocarbon-Stapled Peptides | Peptides with a synthetic hydrocarbon brace to stabilize the α-helical structure. | Non-natural amino acids with olefinic side chains. |

| Lactam-Stapled Peptides | Peptides where amino acid side chains are linked via a lactam bridge. | Lysine, Aspartic Acid, and their derivatives. |

Generation of Lysine-Tagged Probes for Biochemical Investigations

Lysine residues are frequently used for the attachment of biochemical probes due to the reactivity of the ε-amino group of their side chain. These probes can be fluorescent dyes, biotin (B1667282) tags for affinity purification, or cross-linking agents to study protein-protein interactions. The modification of lysine allows for the site-specific labeling of peptides and proteins.

While this compound is a lysine derivative, there is no documented use of this specific compound for creating lysine-tagged probes. Instead, researchers utilize a variety of other lysine derivatives that have been functionalized with reactive groups amenable to bioconjugation. For example, lysine can be modified to include an azide (B81097) or an alkyne group, which can then be used in "click chemistry" reactions to attach a probe.

The choice of lysine derivative is crucial for the successful generation of a tagged probe. The derivative must be readily incorporated into the peptide during synthesis and the functional group for tagging must be orthogonal to the other reactive groups present in the peptide.

Methodological Advancements in Peptide and Protein Ligation

Click Chemistry Applications in Peptide and Protein Modification

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a powerful tool for peptide and protein modification due to its high efficiency, selectivity, and biocompatibility. This reaction forms a stable triazole linkage between an azide-functionalized molecule and an alkyne-functionalized molecule.

To utilize click chemistry, peptides or proteins must be functionalized with either an azide or an alkyne group. Lysine is a common amino acid for the introduction of these "clickable" handles. For example, N-ε-azido-L-lysine or N-ε-propargyloxycarbonyl-L-lysine can be incorporated into a peptide sequence. These modified lysines can then be reacted with a corresponding azide- or alkyne-containing molecule, such as a fluorescent probe, a PEG chain, or another peptide.

There is no scientific literature indicating that H-L-Lys-NHMe2HCl is used in click chemistry applications. The utility of a lysine derivative in this context is entirely dependent on it possessing a bioorthogonal reactive handle, such as an azide or an alkyne, which H-L-Lys-NHMe2HCl does not have in its basic structure.

| Click Chemistry Component | Description | Example Lysine Derivative |

| Azide-functionalized Lysine | A lysine residue modified to contain an azide group for CuAAC reactions. | N-ε-azido-L-lysine |

| Alkyne-functionalized Lysine | A lysine residue modified to contain an alkyne group for CuAAC reactions. | N-ε-propargyloxycarbonyl-L-lysine |

Enzymatic and Biochemical Investigations Utilizing L Lysine Methylamide Dihydrochloride

Substrate Activity and Enzyme Specificity Profiling

The unique structure of H-L-Lys-NHMe*2HCl makes it an ideal candidate for probing the specificity of various enzymes that recognize and modify lysine (B10760008).

Enzymes that act on the lysine side chain, such as lysine acyltransferases and demethylases, are central to cellular regulation. nih.govresearchgate.net this compound can be utilized as a simplified substrate to characterize the activity of these enzymes. Since the enzymatic reaction site—the ε-amino group—remains unmodified, the compound can effectively bind to the active site. The C-terminal methylamide prevents the molecule from participating in other reactions, such as peptide bond formation, thus providing a focused system for studying the specific enzymatic activity.

Lysine demethylases (KDMs) are a crucial class of enzymes that remove methyl groups from lysine residues, playing a significant role in gene expression. nih.govresearchgate.net These enzymes are broadly categorized into two families: the flavin-dependent KDM1 enzymes and the 2-oxoglutarate- and oxygen-dependent JmjC domain-containing (JMJD) demethylases. researchgate.netnih.gov Assays using substrates like this compound can help in high-throughput screening for inhibitors of these enzymes, which are important therapeutic targets. nih.gov The use of a small molecule substrate simplifies the detection of byproducts like formaldehyde, which is a common method for measuring demethylase activity. nih.gov

Aminoacyl-tRNA synthetases are essential enzymes that catalyze the attachment of amino acids to their cognate tRNA molecules, a critical step in protein synthesis. pnas.org Lysyl-tRNA synthetase (LysRS) specifically recognizes L-lysine and attaches it to tRNALys via an ester bond formed with the α-carboxyl group of lysine. aars.onlinercsb.org

| Feature | L-Lysine (Natural Substrate) | H-L-Lys-NHMe (Substrate Analog) |

|---|---|---|

| α-Carboxyl Group | Free (-COOH) | Blocked (-C(=O)NHMe) |

| Interaction with LysRS | Binds to active site and is transferred to tRNALys | Binds to active site but cannot be transferred to tRNA |

| Biochemical Role | Substrate | Competitive Inhibitor |

Peptide bond formation, the fundamental reaction in protein synthesis, involves a nucleophilic attack by the α-amino group of one amino acid on the α-carboxyl group of another. khanacademy.org The modification of the carboxyl group to a methylamide in this compound renders it incapable of serving as a carboxyl donor in this reaction. Therefore, it can be used in in vitro translation systems as a chain terminator to study the final steps of peptide synthesis.

Furthermore, the amide bond in the methylamide group is generally more resistant to hydrolysis by standard peptidases compared to a typical peptide bond. acs.org This stability makes it a useful tool for studying specific amidase enzymes that may be capable of cleaving this type of bond. Investigating the susceptibility of the H-L-Lys-NHMe bond to various hydrolases can help in identifying and characterizing novel amidase activities. The formation of an isopeptide bond, which involves the ε-amino group of lysine, is another area of study where blocking the C-terminus can simplify experimental systems. wikipedia.orgfrontiersin.org

Mechanisms of Post-Translational Modifications (PTMs)

Post-translational modifications of lysine residues are key regulatory events in a vast number of cellular processes. This compound provides a clean and simple model to investigate the enzymes responsible for these modifications.

Lysine methylation is a widespread PTM where one to three methyl groups are transferred to the ε-amino group of a lysine residue, creating mono-, di-, or trimethyllysine. nih.govnih.gov This modification, catalyzed by histone lysine methyltransferases (HKMTs), is crucial for regulating chromatin structure and gene expression. nih.gov

H-L-Lys-NHMe2HCl can serve as a minimal substrate for HKMTs. By using this compound, researchers can study the kinetics and specificity of these enzymes without the complexity of a full protein or peptide substrate. This allows for a precise analysis of the catalytic mechanism and the factors that determine the degree of methylation (mono-, di-, or tri-). nih.gov For example, incubating H-L-Lys-NHMe2HCl with a specific HKMT and the methyl donor S-adenosyl-L-methionine (SAM) would yield methylated products that can be easily analyzed.

| Enzyme | Substrate | Potential Products |

|---|---|---|

| Lysine Methyltransferase (KMT) | This compound | H-L-Lys(Me)-NHMe, H-L-Lys(Me)₂-NHMe, H-L-Lys(Me)₃-NHMe |

| Lysine Demethylase (KDM) | H-L-Lys(Me)n-NHMe | H-L-Lys(Me)n-₁-NHMe + Formaldehyde |

Lysine acetylation is a reversible PTM where an acetyl group from acetyl-CoA is transferred to the ε-amino group of a lysine residue. oncotarget.com This modification, governed by lysine acetyltransferases (KATs) and lysine deacetylases (KDACs), neutralizes the positive charge of the lysine side chain and plays a critical role in regulating protein function, stability, and interaction. oncotarget.comresearchgate.netfrontiersin.org

Exploration of Other Lysine Modifications (e.g., Succinylation, Malonylation)

Post-translational modifications of lysine residues are critical regulatory events that significantly expand the functional diversity of the proteome. google.com Beyond well-known modifications like methylation and acetylation, succinylation and malonylation have emerged as crucial regulators of protein function and cellular metabolism. google.com

Lysine Succinylation is a modification where a succinyl group is covalently attached to a lysine residue. This process is notable because it changes the charge of the lysine side chain from positive (+1) to negative (-1) and adds a larger chemical group, inducing significant structural and functional changes in the modified protein. researchgate.netscispace.com Succinylation has been shown to play a vital role in diverse biological processes, including the regulation of metabolic pathways and cardiovascular health. google.comportlandpress.com

Lysine Malonylation involves the addition of a malonyl group from malonyl-CoA to a lysine residue. Similar to succinylation, this modification neutralizes the positive charge of lysine and converts it to a negative one, thereby impacting protein structure, enzyme activity, and subcellular localization. nih.govsciex.com Malonylation is recognized as a key regulatory PTM in metabolic diseases and is conserved across prokaryotes and eukaryotes. nih.govnih.gov

In the study of the enzymes that catalyze or reverse these modifications (such as sirtuins like SIRT5, which can act as a demalonylase and desuccinylase), modified substrates are invaluable. nih.gov While direct studies linking this compound to succinylation or malonylation are not prominent, its utility is demonstrated by analogy in related enzymatic systems. For instance, in structural studies of the enzyme lipoyl synthase, an octanoyl-lysine methylamide moiety was used to model the substrate-bound active site. researchgate.net This approach was necessary because attempts to co-crystallize the enzyme with its natural peptide substrate were unsuccessful. researchgate.net Using the methylamide derivative allowed for a stable representation of the substrate within the enzyme's catalytic pocket, providing crucial insights into its structure and mechanism. researchgate.net This highlights a key application for compounds like L-lysine methylamide: serving as structural mimics or probes to investigate the active sites of enzymes that modify lysine, including those involved in succinylation and malonylation.

Amino Acid Metabolism Research

The metabolic fate of amino acids is central to cellular homeostasis, providing building blocks for protein synthesis, precursors for bioactive molecules, and energy through catabolism. Lysine, being an essential amino acid in humans, must be obtained from the diet, and its breakdown is a tightly regulated process. google.com Investigating the enzymes and pathways of lysine metabolism is crucial for understanding nutritional science and various metabolic disorders. Modified derivatives of lysine, including this compound, provide specialized tools for these investigations.

Investigations into Lysine Catabolism Pathways

In mammals, the primary route for lysine catabolism is the saccharopine pathway, which occurs mainly in the liver mitochondria. google.com This pathway begins with the conversion of lysine and α-ketoglutarate into saccharopine, a reaction catalyzed by the bifunctional enzyme lysine-ketoglutarate reductase/saccharopine dehydrogenase (LKR/SDH). Saccharopine is subsequently converted to α-aminoadipate semialdehyde, which is then oxidized to α-aminoadipate. This intermediate is further metabolized through a series of reactions to ultimately yield acetyl-CoA, which can enter the citric acid cycle for energy production. google.com

The study of these catabolic enzymes often requires specific substrates or inhibitors to characterize their activity and specificity. By modifying the carboxyl group of lysine to a methylamide, as in this compound, researchers can create a molecule that may act as a competitive inhibitor or a poor substrate for the initial enzymes in the catabolic pathway, such as LKR/SDH. This approach helps in dissecting the substrate requirements and catalytic mechanism of these metabolic enzymes.

| Pathway | Key Enzymes | Initial Substrates | Potential Role of Lysine Methylamide |

| Saccharopine Pathway | Lysine-ketoglutarate reductase (LKR) / Saccharopine dehydrogenase (SDH) | L-Lysine, α-ketoglutarate | Substrate analog or inhibitor to probe enzyme active site and specificity. |

| Pipecolate Pathway | Lysine aminotransferase | L-Lysine, α-ketoglutarate | Tool to differentiate between catabolic pathways based on enzyme substrate tolerance. |

| This table outlines the primary lysine catabolism pathways and the potential application of lysine methylamide derivatives in their study. |

Role of Lysine Derivatives in Metabolomics Research

Metabolomics aims to comprehensively identify and quantify all small molecules (metabolites) within a biological system. This powerful approach provides a functional readout of the cellular state and is instrumental in biomarker discovery and understanding disease mechanisms. Lysine and its numerous derivatives are key components of the metabolome.

Specialized chemical libraries are essential for accurate metabolite identification in mass spectrometry-based metabolomics. These libraries contain spectra of known chemical compounds. The inclusion of lysine derivatives in these databases underscores their biological and analytical relevance. For example, the related compound Nα-Acetyl-L-lysine methylamide is included in high-resolution mass spectrometry libraries used for metabolomics analysis. Its presence facilitates the identification of structurally similar molecules in complex biological samples. The use of stable isotope-labeled lysine derivatives also allows for metabolic flux analysis, tracing the path of lysine through its various metabolic and catabolic routes.

| Derivative Type | Example Compound | Application in Metabolomics | Reference |

| Acetylated Methylamide | Nα-Acetyl-L-lysine methylamide | Component of HR-MS/MS spectral libraries for metabolite identification. | |

| Methylated Lysine | N(6)-Methyllysine | Endogenous metabolite studied for its role in gene regulation and disease. | |

| Catabolic Intermediate | Saccharopine | Key intermediate in the primary lysine breakdown pathway. | |

| This interactive table showcases various lysine derivatives and their significance in metabolomics research. |

Enzymatic Assays for Characterizing Metabolic Enzymes

Enzymatic assays are fundamental to biochemistry, allowing for the measurement of enzyme activity and the characterization of their kinetic properties. The design of specific substrates is often a key challenge in developing a reliable assay. Modified amino acids, such as L-lysine methylamide derivatives, can be incorporated into synthetic substrates to probe the activity of specific enzymes.

A clear example of this application is found in the study of fibrinolysis, the process of breaking down blood clots. This process involves isopeptidase enzymes that cleave specific bonds. To measure the activity of one such enzyme, researchers developed a model substrate consisting of acetyl-lysine-methylamide linked to a protein (casein). nih.gov In this assay, the methylamide portion of the molecule serves as a stable, recognizable component of the substrate, allowing for precise measurement of the isopeptidase's ability to break the bond linking the lysine derivative to the larger protein. nih.gov

This principle can be extended to assays for other metabolic enzymes. For instance, enzymes that act on the C-terminus of lysine could be assayed using this compound or a similar derivative to determine how the modification affects binding and catalysis.

| Enzyme Class | Assay Principle | Example Use of Lysine Methylamide Derivative | Reference |

| Isopeptidases | Cleavage of an isopeptide bond | Acetyl-lysine-methylamide used as a core component of a model substrate to measure enzymatic activity during fibrinolysis. | nih.gov |

| Synthases / Ligases | Active site modeling | Octanoyl-lysine methylamide used as a structural analog to model the substrate in the active site of lipoyl synthase. | researchgate.net |

| Proteases / Peptidases | Inhibition studies | Lysine-methylamide included as a structural element in complex molecules designed as enzyme inhibitors. | |

| This data table summarizes the use of lysine methylamide derivatives in various types of enzymatic assays and biochemical studies. |

Structural Biology and Molecular Interactions of L Lysine Methylamide Dihydrochloride

Spectroscopic and Biophysical Characterization of Molecular Interactions of L-Lysine Methylamide Dihydrochloride (B599025)

The study of how L-Lysine methylamide dihydrochloride (H-L-Lys-NHMe*2HCl) interacts with biological macromolecules is crucial for understanding its potential mechanisms of action. Various spectroscopic and biophysical techniques are employed to characterize these interactions in detail, providing information on the structural, thermodynamic, and kinetic aspects of binding.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating molecular interactions at an atomic level. It can provide detailed information about the binding interface, conformational changes upon binding, and the affinity of the interaction. In the context of this compound, NMR studies would typically involve monitoring changes in the NMR spectrum of either the compound itself or its binding partner upon complex formation.

One common approach is ligand-observed NMR, where the NMR spectrum of H-L-Lys-NHMe2HCl is recorded in the presence and absence of a target macromolecule. Changes in the chemical shifts and line widths of the protons in H-L-Lys-NHMe2HCl can indicate which parts of the molecule are involved in the interaction. For instance, a significant downfield shift of the signals corresponding to the lysine (B10760008) side-chain amine protons would suggest their involvement in electrostatic interactions with the target.

Alternatively, protein-observed NMR experiments, such as Chemical Shift Perturbation (CSP) studies, can be performed. In this case, an isotopically labeled (e.g., ¹⁵N or ¹³C) protein is titrated with unlabeled H-L-Lys-NHMe2HCl. The chemical shifts of the protein's backbone amide signals are monitored. Residues at the binding interface will experience changes in their chemical environment upon ligand binding, leading to perturbations in their corresponding peaks in the ¹H-¹⁵N HSQC spectrum. Mapping these perturbations onto the protein's structure can reveal the binding site of H-L-Lys-NHMe2HCl.

Hypothetical Research Findings:

In a hypothetical study investigating the binding of this compound to a target protein, CSP analysis could be employed. The table below illustrates hypothetical chemical shift perturbations observed for specific residues of the target protein upon saturation with the compound.

| Residue Number | Residue Name | Initial Chemical Shift (ppm) | Final Chemical Shift (ppm) | Chemical Shift Perturbation (ppm) |

| 25 | Aspartate | 8.15 | 8.45 | 0.30 |

| 27 | Glutamate | 7.98 | 8.20 | 0.22 |

| 42 | Tyrosine | 8.50 | 8.65 | 0.15 |

| 68 | Phenylalanine | 8.32 | 8.35 | 0.03 |

| 95 | Leucine (B10760876) | 8.01 | 8.02 | 0.01 |

The significant perturbations for Aspartate-25, Glutamate-27, and Tyrosine-42 would suggest that these residues form the primary binding pocket for this compound, likely involving electrostatic interactions with the lysine moiety and potential cation-pi interactions with the tyrosine ring.

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a quantitative technique used to measure the heat changes that occur during a binding event. This allows for the direct determination of the key thermodynamic parameters of an interaction, including the binding affinity (Kₐ), dissociation constant (K₋), enthalpy change (ΔH), and stoichiometry (n).

In a typical ITC experiment for this compound, a solution of the compound would be titrated into a sample cell containing the target macromolecule. Each injection of the ligand leads to a small heat change, which is measured by the calorimeter. As the macromolecule becomes saturated with the ligand, the heat changes diminish. The resulting data are plotted as heat change per injection versus the molar ratio of ligand to macromolecule. Fitting this binding isotherm to a suitable model yields the thermodynamic parameters.

The enthalpy change (ΔH) provides insight into the nature of the forces driving the interaction. A negative ΔH indicates an enthalpically driven interaction, often dominated by hydrogen bonds and van der Waals forces. A positive ΔH suggests an entropically driven interaction, which is common for interactions mediated by the hydrophobic effect. The binding affinity (K₋) is a measure of the strength of the interaction, with lower values indicating tighter binding.

Hypothetical Research Findings:

The following table presents hypothetical thermodynamic data for the interaction of this compound with a target protein, as determined by ITC.

| Parameter | Value | Unit |

| Stoichiometry (n) | 1.05 | - |

| Association Constant (Kₐ) | 2.5 x 10⁵ | M⁻¹ |

| Dissociation Constant (K₋) | 4.0 | µM |

| Enthalpy Change (ΔH) | -8.5 | kcal/mol |

| Entropy Change (ΔS) | 6.2 | cal/mol·K |

These hypothetical results would indicate a single binding site for this compound on the target protein, with a moderate binding affinity in the low micromolar range. The negative enthalpy change suggests that the binding is enthalpically driven, likely due to the formation of favorable non-covalent interactions such as hydrogen bonds.

Surface Plasmon Resonance (SPR) for Kinetic Binding Analysis

Surface Plasmon Resonance (SPR) is a label-free optical technique for real-time monitoring of molecular interactions. It provides valuable information on the kinetics of binding, including the association rate constant (kₐ) and the dissociation rate constant (k₋). The ratio of these constants also provides the dissociation constant (K₋), which serves as a measure of binding affinity.

In an SPR experiment, one of the interacting partners (e.g., the target protein) is immobilized on a sensor chip surface. A solution containing the other partner, this compound (the analyte), is then flowed over the surface. Binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in response units, RU).

The resulting sensorgram plots the SPR signal versus time. The association phase, during which the analyte binds to the ligand, is followed by a dissociation phase, where a buffer solution flows over the chip, and the bound analyte dissociates. By fitting the association and dissociation curves to kinetic models, the rate constants kₐ and k₋ can be determined.

Hypothetical Research Findings:

Below is a table of hypothetical kinetic and affinity data for the interaction of this compound with an immobilized target protein, obtained from an SPR analysis.

| Analyte Concentration (µM) | Association Rate Constant (kₐ) (M⁻¹s⁻¹) | Dissociation Rate Constant (k₋) (s⁻¹) | Dissociation Constant (K₋) (µM) |

| 1.25 | 1.2 x 10⁴ | 5.0 x 10⁻³ | 4.17 |

| 2.5 | 1.1 x 10⁴ | 4.8 x 10⁻³ | 4.36 |

| 5.0 | 1.3 x 10⁴ | 5.1 x 10⁻³ | 3.92 |

| 10.0 | 1.2 x 10⁴ | 4.9 x 10⁻³ | 4.08 |

| Average | 1.2 x 10⁴ | 4.95 x 10⁻³ | 4.13 |

This hypothetical SPR data would indicate a relatively fast association rate and a moderately slow dissociation rate, consistent with the micromolar affinity determined by ITC. The consistency of the calculated K₋ across a range of analyte concentrations would validate the kinetic model used.

Emerging Research Directions and Future Perspectives

Development of Novel Chemical Probes and Biosensors

The unique structure of L-lysine derivatives makes them valuable scaffolds for the development of sophisticated chemical probes and biosensors. Although direct applications of L-Lysine methylamide dihydrochloride (B599025) are not yet documented, research on analogous compounds highlights significant potential.

Lysine (B10760008) derivatives are frequently modified to create chemical probes for studying biological processes. For instance, lysine can be functionalized with bioorthogonal handles, such as azides or alkynes. These modified lysines can then be incorporated into proteins and subsequently tagged with reporter molecules through "click chemistry" or Staudinger ligation, enabling visualization and tracking. bapeks.comiris-biotech.desigmaaldrich.cn N6-((Prop-2-yn-1-yloxy)carbonyl)-L-lysine hydrochloride, a clickable amino acid derivative, is used for site-specific incorporation into proteins, creating tools for biological applications. sigmaaldrich.cn Similarly, azide-modified lysines like H-L-Lys(N3)-OH*HCl are incorporated into proteins for selective modification. iris-biotech.de The primary amine groups on the lysine scaffold are also targets for creating probes. For example, squaric esters have been explored as mild electrophiles for selectively targeting lysine residues to generate new molecular probes. mit.edu

In the realm of biosensors, lysine and its derivatives are integral. An amperometric biosensor for L-lysine has been developed using lysine dehydrogenase immobilized on a platinum electrode. nih.gov This biosensor demonstrates high specificity and a low detection limit for L-lysine. nih.gov Furthermore, polymers of L-lysine (poly-L-lysine) are widely used to modify surfaces for the fabrication of biosensor arrays, promoting the immobilization of cells and proteins for analysis. researchgate.net The modification of peptide monolayers with Nα,Nα-bis(carboxymethyl)-L-lysine has been shown to create surfaces capable of binding His-tagged proteins for analysis with surface plasmon resonance (SPR) biosensors. nih.gov These examples suggest that L-Lysine methylamide dihydrochloride could potentially be functionalized or used as a surface modifier in the development of novel sensing platforms.

Interactive Table: Examples of Lysine Derivatives in Probe and Biosensor Development

Advanced Methodologies for Investigating Lysine Derivative Reactivity in Complex Systems

Understanding the reactivity of lysine derivatives within complex biological environments is crucial for developing new therapeutics and research tools. While specific methodologies for L-Lysine methylamide dihydrochloride have not been detailed in the literature, a variety of advanced techniques are employed to study the reactivity of lysine residues in general.

The reactivity of the lysine side chain's ε-amino group is a key focus. Studies have investigated the relative reactivity of peptide-bound lysine towards oxidants like hypochlorite, a major oxidant produced during inflammatory responses. nih.gov Such studies use techniques like reversed-phase HPLC, UV spectroscopy, NMR, and mass spectrometry to identify reaction products, such as the formation of dichloramines at the ε-amino group. nih.gov The stability and subsequent reactions of these products are critical for understanding the biological consequences of oxidative stress.

Modern proteomics techniques are paramount in studying lysine reactivity on a large scale. Chemical proteomics methods, for example, use amine-reactive probes to globally profile the reactivity of lysine residues in native proteomes. This allows for the identification of "hyper-reactive" lysines that may be particularly susceptible to modification or serve as novel drug targets. nih.gov

Furthermore, the reactivity of lysine derivatives in non-enzymatic reactions, such as glycation, is an active area of research. The reaction of lysine with dicarbonyls like glyoxal (B1671930) and methylglyoxal (B44143) to form advanced glycation end-products (AGEs) is studied using techniques like gas chromatography-mass spectrometry (GC-MS) to quantify reactants and products under simulated physiological conditions.

Integration of L-Lysine Methylamide Dihydrochloride in Systems Biology Approaches

Systems biology aims to understand the complex interactions within biological systems. Lysine and its post-translational modifications (PTMs) are central to these networks. While L-Lysine methylamide dihydrochloride has not been specifically studied in this context, its potential role can be inferred from the extensive research on lysine PTMs like methylation and acetylation.

Lysine methylation is a widespread PTM that affects a significant portion of the proteome, influencing processes far beyond histone regulation. nih.gov Systems biology approaches, driven by high-dimensional proteomic data, are used to investigate the "lysine methylome" as a whole system. nih.gov These studies identify recognition motifs for lysine methyltransferases and reveal how inhibiting a single enzyme can have systemic effects on cellular pathways like DNA damage repair, cell signaling, and metabolism. nih.gov

Cross-linking mass spectrometry (XL-MS) is a powerful systems biology technique that provides information on protein structures and interactions within complex samples, including intact cells. wikipedia.org This method often uses chemical probes that react with accessible amino acids, typically lysine residues, to create covalent links between interacting proteins or within a single protein, providing distance constraints for structural modeling. wikipedia.org

Quantitative acetylomics, another systems-level approach, characterizes the dynamics of protein lysine acetylation across the entire proteome. nih.gov This is crucial for understanding the regulatory roles of acetylation in processes like aging. nih.gov Given that L-Lysine methylamide dihydrochloride is a simple lysine derivative, it could potentially be used in feeding studies or as a competitive inhibitor to probe the dynamics of lysine metabolism and its integration into these complex regulatory networks.

Bioorthogonal Chemistry Applications for Live-Cell Studies

Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.gov Lysine derivatives are workhorses in this field, although specific applications of L-Lysine methylamide dihydrochloride are yet to be reported.

A common strategy involves the metabolic or synthetic incorporation of lysine analogues bearing bioorthogonal functional groups (e.g., azides, alkynes) into proteins. bapeks.comiris-biotech.deiris-biotech.deiris-biotech.de These functionalized proteins can then be selectively labeled in live cells using "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted alkyne-azide cycloaddition (SPAAC). nih.goviris-biotech.demedchemexpress.com This enables a wide range of applications, from imaging protein localization and trafficking to identifying protein-protein interactions. For example, H-L-Lys(EO-N3)-OH, an azide-containing lysine derivative, can be site-specifically incorporated into recombinant proteins for subsequent labeling. iris-biotech.deiris-biotech.de

Beyond protein labeling, lysine-based polymers play a role in live-cell studies. Poly-L-lysine (PLL) is frequently used as a coating for glass surfaces to immobilize cells for live-cell imaging and microscopy. nih.govbiorxiv.org Its positive charge facilitates electrostatic interaction with the negatively charged cell surface, allowing for the long-term observation of cellular processes like growth and division without significantly affecting cell physiology. nih.govbiorxiv.org

Interactive Table: Bioorthogonal Applications of Lysine Derivatives

Theoretical and Computational Advances in Predicting Lysine Derivative Behavior

Theoretical and computational methods are increasingly used to predict and understand the behavior of molecules like lysine derivatives, guiding experimental work.

A foundational study performed a theoretical conformational analysis of the methylamide of N-acetyl-L-lysine, a molecule structurally very similar to the subject of this article. nih.gov This analysis considered non-bonded and electrostatic interactions, torsional energy, and hydrogen bonding to determine the molecule's preferred spatial structures. nih.gov Such computational approaches are invaluable for understanding how the side chain and backbone conformations are mutually dependent and how they compare to the conformations of lysine residues within known protein structures. nih.gov

More advanced computational methods are applied to larger systems. For example, theoretical modeling has been used to study the adsorption kinetics of poly-L-lysine on mica surfaces. acs.org This involves using models like the random sequential adsorption (RSA) model to interpret experimental data and determine parameters such as the equilibrium adsorption constant. acs.org

In the context of drug discovery and enzymology, computational protein design is a powerful tool. A multistate computational procedure was developed to probe the substrate specificity of the protein lysine methyltransferase SMYD2. nih.gov This modeling identified key residues for substrate recognition and successfully predicted amino acid motifs necessary for methylation, which were then confirmed experimentally. nih.gov This demonstrates the power of computational methods to systematically predict and validate sites of post-translational modification, pairing them with their respective enzymes. nih.gov These approaches could be applied to predict the potential interactions and metabolic fate of L-Lysine methylamide dihydrochloride within a cell.

Q & A

Q. What are the recommended methods for synthesizing and characterizing H-L-Lys-NHMe·2HCl?

To synthesize H-L-Lys-NHMe·2HCl, start with a protected lysine derivative (e.g., Nε-protected L-lysine) and perform methyl esterification of the C-terminal carboxyl group. Deprotection followed by HCl salt formation yields the final product. Characterization should include:

- Nuclear Magnetic Resonance (NMR) : Confirm structure via ¹H/¹³C NMR, comparing chemical shifts to similar compounds like methyl Nε-benzyloxycarbonyl-L-lysinate hydrochloride .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using reverse-phase columns and UV detection at 214 nm .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion) .

Document all steps rigorously to ensure reproducibility, adhering to guidelines for experimental sections in peer-reviewed journals .

Q. How do solvent selection and solubility properties impact experimental design with H-L-Lys-NHMe·2HCl?

H-L-Lys-NHMe·2HCl is typically soluble in polar solvents like water, DMSO, or ethanol. For example:

- Aqueous solubility : Dissolve in water at ~1 mg/mL for biological assays .

- Organic solvents : Use DMSO (≥20 mg/mL) for stock solutions, but confirm compatibility with downstream assays (e.g., avoid DMSO in cell viability studies above 0.1% v/v) .

Prioritize solvent purity (HPLC-grade) and validate solubility via sonication or heating (40–50°C). Include solvent controls to rule out interference in assays .

Advanced Research Questions

Q. How can isotopic labeling of H-L-Lys-NHMe·2HCl enhance tracking in metabolic or proteomic studies?

Incorporate stable isotopes (e.g., ¹³C, ¹⁵N) during synthesis to enable tracing in metabolic flux analysis or protein turnover studies. For example:

- ¹³C6-Lysine : Use labeled lysine precursors to synthesize H-L-Lys-NHMe·2HCl, enabling detection via NMR or mass spectrometry in metabolic pathways .

- Quantitative proteomics : Pair with SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to track incorporation into peptides .

Validate labeling efficiency (>97%) using isotopic enrichment assays and adjust protocols to minimize unlabeled contamination .

Q. What strategies mitigate stability issues during storage and experimental use of H-L-Lys-NHMe·2HCl?

- Short-term storage : Dissolve in aliquots at -20°C to avoid freeze-thaw cycles; DMSO stocks remain stable for >3 months at -80°C .

- Long-term storage : Lyophilize and store desiccated at -20°C, monitoring degradation via HPLC every 6 months .

- In-experiment stability : Pre-warm refrigerated solutions to room temperature to prevent precipitation, and avoid prolonged exposure to light or acidic pH (<4) .

Q. How should researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ values) for H-L-Lys-NHMe·2HCl?

- Replicate experiments : Use identical cell lines, assay conditions (e.g., pH, temperature), and controls as conflicting studies to isolate variables .

- Statistical rigor : Apply ANOVA or Kruskal-Wallis tests for multi-group comparisons, ensuring adequate sample sizes (n ≥ 3) .

- Meta-analysis : Cross-reference with structural analogs (e.g., flunarizine 2HCl) to identify trends in activity linked to functional groups .

Q. What considerations are critical when designing in vitro assays to study H-L-Lys-NHMe·2HCl’s mechanism of action?

- Dose optimization : Perform dose-response curves (e.g., 0.1–100 µM) to identify non-toxic ranges (validate via cell viability assays) .

- Positive/Negative controls : Include known calcium channel blockers (e.g., flunarizine 2HCl) or lysine analogs to contextualize results .

- Endpoint selection : Use fluorogenic substrates (e.g., paranitroaniline in protease assays) for real-time kinetic measurements .

Q. How can computational modeling predict H-L-Lys-NHMe·2HCl’s interactions with biological targets?

- Molecular docking : Use software like AutoDock Vina to simulate binding to target proteins (e.g., calcium channels), guided by crystallographic data from related compounds .

- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify critical binding residues .

Validate predictions with mutagenesis or competitive binding assays .

Methodological Notes

- Data Analysis : Apply mathematical transformations (e.g., normalization to controls) and label datasets with NEMSIS-compliant identifiers for reproducibility .

- Literature Review : Prioritize primary sources (e.g., CAS Common Chemistry, PubChem) over aggregator sites to ensure data accuracy .

- Ethical Reporting : Cite all contributions transparently and avoid "self-plagiarism" when reusing prior methodologies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.